molecular formula C26H20N4O4S4 B11523095 Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11523095
M. Wt: 580.7 g/mol
InChI Key: MIXFWZQWNWMGJU-UHFFFAOYSA-N
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Description

Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C26H21N3O5S2. This compound features a benzothiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps, including the formation of benzothiazole rings and subsequent functionalization. The key steps include:

    Formation of Benzothiazole Rings: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Thioether Formation: The benzothiazole rings are then linked via thioether bonds using reagents such as thioglycolic acid.

    Acetylation: The intermediate compounds are acetylated using acetic anhydride to introduce the acetyl groups.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its benzothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The thioether and acetyl groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzothiazole: Known for its biological activity and used in similar applications.

    Methyl (2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate: Another benzothiazole derivative with potential biological applications.

Uniqueness

Methyl 4-({[(6-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its dual benzothiazole rings linked by thioether and acetyl groups, which may confer distinct biological and chemical properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C26H20N4O4S4

Molecular Weight

580.7 g/mol

IUPAC Name

methyl 4-[[2-[[6-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H20N4O4S4/c1-34-24(33)15-6-8-16(9-7-15)27-22(31)13-36-26-30-19-11-10-17(12-21(19)38-26)28-23(32)14-35-25-29-18-4-2-3-5-20(18)37-25/h2-12H,13-14H2,1H3,(H,27,31)(H,28,32)

InChI Key

MIXFWZQWNWMGJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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